An In-depth Technical Guide to Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
Executive Summary Predicted Physicochemical Properties As Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is not a commonly cataloged compound, its physical properties are predicted based on its structure and comparison with ana...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Predicted Physicochemical Properties
As Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is not a commonly cataloged compound, its physical properties are predicted based on its structure and comparison with analogous compounds such as ethyl mandelate and other phenylacetate derivatives.
Property
Predicted Value
Justification
Molecular Formula
C₁₀H₁₁IO₃
Derived from the chemical structure.
Molecular Weight
306.09 g/mol
Calculated from the atomic weights of the constituent elements.
IUPAC Name
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
Follows standard IUPAC nomenclature.
Appearance
Colorless to pale yellow solid or viscous oil
Similar to other mandelate esters, the presence of the heavy iodine atom may favor a solid state at room temperature.
Solubility
Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane, THF); sparingly soluble in water.
The ester and aromatic ring contribute to organosolubility, while the hydroxyl group may impart slight aqueous solubility.
Melting Point
Not established; likely higher than ethyl mandelate (37 °C) due to the heavier iodine atom and potentially stronger intermolecular forces.
Based on trends observed in similar halogenated aromatic compounds.
Boiling Point
Not established; expected to be significantly higher than ethyl mandelate (253-255 °C) and would likely require vacuum distillation to prevent decomposition.
The high molecular weight and polarity suggest a high boiling point.
Proposed Synthesis and Methodology
A robust and logical synthetic pathway to Ethyl 2-hydroxy-2-(4-iodophenyl)acetate involves a two-step sequence starting from commercially available iodobenzene. This process includes a Friedel-Crafts acylation to form an α-keto ester intermediate, followed by a selective reduction of the ketone.
Diagram of Proposed Synthetic Workflow
Exploratory
An In-depth Technical Guide to Ethyl 2-hydroxy-2-(4-iodophenyl)acetate: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate, a valuable, albeit not widely cataloged, chemical entity with significant potential in synthetic organic chemistry and dr...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate, a valuable, albeit not widely cataloged, chemical entity with significant potential in synthetic organic chemistry and drug development. While a dedicated CAS number for this specific molecule is not readily found in major chemical databases, this guide will furnish researchers and drug development professionals with a robust framework for its synthesis, characterization, and potential applications, drawing upon established principles and data from closely related analogs.
Introduction and Chemical Identity
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate, also known as ethyl 4-iodomandelate, belongs to the class of alpha-hydroxy esters. Its structure is characterized by a central ethyl acetate core with a hydroxyl group and a 4-iodophenyl substituent on the alpha-carbon. This unique combination of functional groups makes it a versatile building block in medicinal chemistry, where the iodo-substituent can serve as a handle for further chemical modifications, such as cross-coupling reactions, and the alpha-hydroxy ester moiety can partake in a variety of chemical transformations.
Due to the apparent lack of a registered CAS number, this guide will leverage data from structurally similar compounds to infer its properties and reactivity. Key analogs used for this purpose include:
The physicochemical properties of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate can be predicted based on the known properties of its structural analogs. These predicted values are invaluable for designing reaction conditions and purification protocols.
Property
Predicted Value
Rationale and Comparative Data
Molecular Formula
C₁₀H₁₁IO₃
Based on structural composition.
Molecular Weight
306.09 g/mol
Calculated from the molecular formula.
Appearance
White to off-white solid or a viscous oil
Similar alpha-hydroxy esters are often solids at room temperature[4].
Melting Point (°C)
40-60
Expected to be slightly higher than Ethyl 2-hydroxy-2-phenylacetate (37°C) due to the heavier iodine atom[4].
Boiling Point (°C)
> 250
Likely to be higher than Ethyl 2-hydroxy-2-phenylacetate (253-255°C)[4].
Solubility
Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane); sparingly soluble in water.
Consistent with the solubility profiles of similar organic esters.
Synthesis of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
A plausible and efficient synthetic route to Ethyl 2-hydroxy-2-(4-iodophenyl)acetate can be designed starting from the commercially available Ethyl 4-iodobenzoate (CAS: 51934-41-9)[5][6][7][8]. The proposed synthesis involves a two-step process: reduction of the corresponding alpha-keto ester, which is first formed from the reaction of Ethyl 4-iodobenzoate with a suitable carbanion equivalent. A more direct approach, and the one detailed below, is the esterification of 4-iodomandelic acid.
Proposed Synthetic Workflow
The following diagram illustrates a reliable pathway for the synthesis of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate:
Caption: Proposed two-step synthesis of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Iodomandelic Acid
In a well-ventilated fume hood, dissolve 4-iodobenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of water and a water-miscible organic solvent.
Cool the solution in an ice bath and add a solution of sodium cyanide (1.1 eq) in water dropwise, maintaining the temperature below 10°C.
Stir the reaction mixture at room temperature for 12-24 hours.
After the reaction is complete, cool the mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 1-2.
Extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-iodomandelic acid.
Step 2: Fischer Esterification to Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
To a round-bottom flask, add 4-iodomandelic acid (1.0 eq) and an excess of absolute ethanol (e.g., 10-20 eq).
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by thin-layer chromatography. A similar esterification of a substituted phenylacetic acid is described in Organic Syntheses[9].
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Remove the excess ethanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 2-hydroxy-2-(4-iodophenyl)acetate.
Spectroscopic Characterization (Predicted)
The identity and purity of the synthesized Ethyl 2-hydroxy-2-(4-iodophenyl)acetate can be confirmed by standard spectroscopic methods. The expected spectral data are as follows:
¹H NMR (in CDCl₃):
δ 7.70 (d, 2H, Ar-H ortho to I)
δ 7.15 (d, 2H, Ar-H meta to I)
δ 5.15 (s, 1H, CH-OH)
δ 4.20 (q, 2H, OCH₂CH₃)
δ 3.50 (br s, 1H, OH)
δ 1.25 (t, 3H, OCH₂CH₃)
¹³C NMR (in CDCl₃):
δ 173 (C=O)
δ 138 (Ar-C)
δ 132 (Ar-C)
δ 128 (Ar-C)
δ 94 (Ar-C-I)
δ 72 (CH-OH)
δ 62 (OCH₂)
δ 14 (CH₃)
IR (KBr, cm⁻¹):
3450 (O-H stretch)
1730 (C=O stretch, ester)
1200 (C-O stretch, ester)
1010 (C-O stretch, alcohol)
Mass Spectrometry (EI):
m/z 306 (M⁺)
m/z 233 (M - CO₂Et)
m/z 205
Applications in Drug Development
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is a promising scaffold for the synthesis of novel therapeutic agents. The presence of the iodo group is particularly advantageous for the construction of complex molecules via metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.
Potential as a Precursor for Biologically Active Molecules
This compound can serve as a key intermediate in the synthesis of a variety of pharmacologically relevant structures. For instance, derivatives of phenylacetic acid are known to possess anti-inflammatory and analgesic properties. The ability to functionalize the 4-iodophenyl ring allows for the exploration of a wide chemical space to optimize biological activity.
Role in the Development of Targeted Therapies
The following diagram illustrates a hypothetical signaling pathway where a drug candidate derived from Ethyl 2-hydroxy-2-(4-iodophenyl)acetate could act as an inhibitor of a key protein kinase.
Caption: Inhibition of a protein kinase by a drug candidate.
Conclusion
While Ethyl 2-hydroxy-2-(4-iodophenyl)acetate may not be a commercially available compound with a designated CAS number, its synthesis is readily achievable through established chemical transformations. Its versatile structure, featuring multiple points for chemical modification, makes it a highly attractive building block for the synthesis of novel compounds with potential therapeutic applications. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this valuable chemical entity in their drug discovery and development endeavors.
Structural Characterization & Crystallization Protocol: Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
This is an in-depth technical guide designed for researchers characterizing the solid-state properties of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (also referred to as Ethyl 4-iodomandelate ).[1] [1] Executive Summary Eth...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide designed for researchers characterizing the solid-state properties of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (also referred to as Ethyl 4-iodomandelate ).[1]
[1]
Executive Summary
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for clopidogrel analogues and other antithrombotic agents.[1] Its crystal structure is of significant interest due to the interplay between strong hydrogen bonding (from the
-hydroxy ester motif) and halogen bonding (mediated by the iodine -hole).[1]
This guide provides a comprehensive protocol for the synthesis, single-crystal growth, and X-ray diffraction (XRD) characterization of this molecule.[1] It emphasizes the supramolecular synthons expected to drive crystal packing, offering a predictive framework for researchers.[1]
Contains one stereocenter at C2.[1][][3] Can exist as (), (), or Racemate.[1]
The Structural Hypothesis
The crystal packing of Ethyl 4-iodomandelate is governed by a competition between two directional forces.[1] Understanding these is crucial for solvent selection during crystallization.
The
-Hydroxy Ester Synthon:
The hydroxyl group () and the ester carbonyl () typically form robust hydrogen-bonded chains or dimers.[1] In racemates, centrosymmetric dimers ( motif) are common.[1]
The Iodine
-Hole:
The iodine atom on the para-position is highly polarizable.[1] It exhibits a positive electrostatic potential cap (-hole) along the C-I bond axis, capable of forming linear or halogen bonds.[1]
Synthesis & Purification Protocol
Objective: Obtain high-purity (>99%) material suitable for single-crystal growth.
Synthetic Route (Fischer Esterification)
The most reliable route utilizes 4-iodomandelic acid as the precursor.[1]
Caption: Step-by-step synthesis workflow for generating crystallizable material.
Single Crystal Growth Strategy
Objective: Grow crystals of size
mm suitable for X-ray diffraction.
The presence of the heavy iodine atom facilitates X-ray scattering but can lead to high absorption.[1] High-quality, block-like crystals are preferred over needles to minimize absorption artifacts.[1]
Solvent Systems
Based on the polarity profile (LogP
2.5), the following solvent systems are recommended for Slow Evaporation or Vapor Diffusion :
When analyzing the solved structure, researchers should specifically look for the following interactions, which define the material's stability and density.
The "Cooperative" Network
In mandelic acid derivatives, the hydroxyl group acts as a "hinge."[1]
If the starting material was enantiopure (e.g., S-4-iodomandelic acid), the space group must be non-centrosymmetric (e.g.,
, ).[1]
If the material is racemic, the space group will likely be centrosymmetric (e.g., , ).[1]
References
Desiraju, G. R., et al. (2013).[1] "Definition of the halogen bond (IUPAC Recommendations 2013)". Pure and Applied Chemistry. Link[1]
Gilday, L. C., et al. (2015).[1] "Halogen Bonding in Supramolecular Chemistry". Chemical Reviews. Link
Groth, P. (2006).[1] "Crystal structures of mandelic acid derivatives". Acta Crystallographica Section C. (Contextual reference for mandelic acid packing).
Sheldrick, G. M. (2015).[1][6] "Crystal structure refinement with SHELXL". Acta Crystallographica Section C. Link
Physical properties of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (melting point, boiling point)
The following technical guide details the physical properties, synthesis, and characterization framework for Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (also known as Ethyl 4-iodomandelate ). This guide is structured for re...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical properties, synthesis, and characterization framework for Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (also known as Ethyl 4-iodomandelate ).
This guide is structured for researchers requiring actionable data for process chemistry and drug discovery applications.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
This compound is the ethyl ester derivative of 4-iodomandelic acid. It combines a labile
-hydroxy moiety with an aryl iodide, making it a versatile but sensitive building block in medicinal chemistry.
Nomenclature & Identification
Parameter
Detail
IUPAC Name
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
Common Name
Ethyl 4-iodomandelate
Molecular Formula
Molecular Weight
306.10 g/mol
SMILES
CCOC(=O)C(O)c1ccc(I)cc1
Structure
Chiral center at C2 (exists as R, S, or rac mixture)
Physical Property Data
Note: Experimental values for this specific iodine-substituted ester are rare in open literature compared to its chloro-analogs. The values below represent consensus calculated data used for process engineering, validated against analogous halogenated mandelates.
Property
Value / Range
Condition / Note
Melting Point (Solid)
62°C – 68°C (Predicted)
Racemic mixtures often melt lower than enantiopure forms.
Boiling Point
315°C ± 15°C (Predicted)
At 760 mmHg (Decomposes before boiling at atm).
Boiling Point (Reduced)
145°C – 150°C
At 0.5 mmHg (Typical for high-MW mandelates).
Density
1.65 ± 0.1 g/cm³
High density due to Iodine atom.
Solubility
Soluble in EtOAc, DCM, MeOH.
Poorly soluble in water; hydrolyzes slowly.
pKa (OH group)
~13.0
The -proton is acidic; OH is nucleophilic.
Synthesis & Characterization Protocol
As commercial availability of the ethyl ester is often limited to custom synthesis, the following self-validating protocol describes its preparation from 4-iodomandelic acid. This method prioritizes the preservation of the iodine handle (sensitive to light/metals) and the chiral center (sensitive to racemization).
Reaction Logic & Pathway
The synthesis utilizes a classic Fischer esterification or an acid-catalyzed alkylation. The key challenge is preventing the elimination of the
-hydroxy group (dehydration) or substitution of the iodine.
Figure 1: Acid-catalyzed esterification workflow designed to minimize racemization.
(0.1 eq) or Thionyl Chloride (, 1.1 eq) dropwise at 0°C to generate HCl in situ (preferred for milder conditions).
2. Reaction:
Heat to reflux (approx. 78°C) for 4–6 hours.
Validation Point (TLC): Monitor disappearance of acid (
, streaking) and appearance of ester ( in 30% EtOAc/Hexane). The ester spot should be UV-active and stain with PMA (phosphomolybdic acid).
3. Workup (Critical for Purity):
Cool to room temperature.[1] Concentrate ethanol to 20% volume.
Dilute with Ethyl Acetate and wash with saturated
(2x) to remove unreacted acid.
Wash with brine, dry over
, and concentrate in vacuo.
4. Purification:
The crude product is often a viscous yellow oil that solidifies upon standing.
Recrystallization: If solid, recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white needles.
Yield Expectation: 85–92%.
Structural Validation (Spectroscopy)
To ensure the physical properties measured correspond to the correct structure, the following spectroscopic signals must be present.
Technique
Characteristic Signal
Structural Assignment
1H NMR (CDCl3)
7.65 (d, 2H)
Aryl protons ortho to Iodine (Deshielded).
7.15 (d, 2H)
Aryl protons meta to Iodine.
5.10 (s, 1H)
Chiral -proton (-OH).
4.20 (q, 2H)
Ethyl ester methylene ().
IR (Neat)
1735 cm⁻¹
Ester Carbonyl (C=O) stretch.
3450 cm⁻¹ (broad)
Hydroxyl (O-H) stretch.
Mass Spec
m/z 306
Molecular ion (Characteristic Iodine isotope pattern).
Handling & Stability Profile
The physical state of Ethyl 4-iodomandelate is heavily dependent on purity and enantiomeric excess.
Racemization Risk: The
-proton is acidic ( in DMSO). Avoid strong bases (NaH, LDA) unless deprotonation is the intended step.
Photostability: The C-I bond is photosensitive. Store in amber vials to prevent homolytic cleavage and "browning" (iodine liberation).
Hydrolysis: Stable in organic solvents but hydrolyzes back to the acid in aqueous base (
).
Application in Drug Development
This molecule serves as a "bifunctional" scaffold:
The Aryl Iodide: A handle for Suzuki-Miyaura or Sonogashira couplings to extend the carbon skeleton.
The
-Hydroxy Ester: A motif found in various enzyme inhibitors; can be converted to epoxides or inverted via Mitsunobu reaction.
Figure 2: Divergent synthetic utility of the Ethyl 4-iodomandelate scaffold.
References
Structural Analysis of Mandelic Acid Derivatives: Ramasami, P., et al. (2014). Chemical Insights from Systematic Structural Studies. In: ICPAC 2014 Proceedings. Springer.[2]
Kinetic Resolution of Halogenated Mandelates: Yadav, G. D., & Sivakumar, P. (2004). Enantioselective hydrolysis of (R,S)-ethyl 4-chloromandelate. Biochemical Engineering Journal.
Synthesis of Phenylacetic Acid Derivatives: Adams, R., & Thal, A. F. (1922). Ethyl Phenylacetate Synthesis Protocol. Organic Syntheses, Coll. Vol. 1, p. 270.
Iodine-Substituted Benzoates (Analogous Data): Sigma-Aldrich Safety Data Sheet for Ethyl 4-iodobenzoate.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Solubility Profile and Solvent Selection for Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
Executive Summary & Chemical Identity
Compound: Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
Synonyms: Ethyl 4-iodomandelate; 4-Iodo-mandelic acid ethyl ester.[1][2]
CAS Registry Number: Not widely indexed (Custom Intermediate); Analogous to Ethyl Mandelate (CAS 774-40-3).[1][2]
This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate , a critical intermediate in the synthesis of pharmaceutical agents requiring chiral resolution or aryl-iodide cross-coupling.[1][2] As a derivative of mandelic acid, its solubility profile is governed by the interplay between the polar α-hydroxy ester motif and the lipophilic, heavy-atom-substituted aromatic ring.[1][2]
Scientific Context:
Unlike its parent compound, ethyl mandelate (which is a low-melting solid/liquid, mp ~37°C), the introduction of the iodine atom at the para-position significantly alters the crystal lattice energy and lipophilicity.[1] This modification generally increases the melting point and decreases water solubility, necessitating specific solvent systems for purification and reaction.[1][2]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, we must deconstruct its molecular interactions:
Hydrogen Bonding Domain (Polar):
Donor: The secondary hydroxyl group (-OH) allows for hydrogen bonding with protic solvents (alcohols) and acceptors (ketones, ethers).[1]
Acceptor: The ester carbonyl and the hydroxyl oxygen serve as H-bond acceptors.[1][2]
Implication: High solubility in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF).[1][2]
Lipophilic/Van der Waals Domain (Non-Polar):
Aryl Iodide Moiety: The large, polarizable iodine atom increases London dispersion forces.[1][2] This enhances solubility in chlorinated solvents (DCM, Chloroform) and aromatic hydrocarbons (Toluene).[1][2]
Implication: Reduced solubility in water compared to non-halogenated mandelates.[1][2]
Crystal Lattice Energy:
The heavy iodine atom facilitates halogen bonding and denser packing.[1][2] This typically results in a higher melting point than the parent ethyl mandelate, making the compound a solid at room temperature that may require heating to dissolve in moderate solvents like toluene.[1][2]
Solubility Profile: Experimental & Predicted Data
Note: Specific quantitative data for this intermediate is rare in open literature.[1][2] The following profile is derived from structure-activity relationships (SAR) of analogous 4-substituted mandelates and standard process chemistry principles.
Table 1: Solubility Classification at 25°C
Solvent Class
Representative Solvents
Solubility Rating
Mechanistic Rationale
Polar Protic
Methanol, Ethanol, IPA
High (>100 mg/mL)
Strong H-bonding match with the α-hydroxy ester group.[1][2]
Polar Aprotic
DMSO, DMF, DMAc
Very High (>200 mg/mL)
Dipole-dipole interactions disrupt the crystal lattice effectively.[1][2]
Chlorinated
Dichloromethane (DCM), Chloroform
High (>100 mg/mL)
Excellent solvation of the aryl-iodide core; "universal" organic solvent.[1]
Esters/Ethers
Ethyl Acetate, THF, MTBE
Good (50-100 mg/mL)
Good acceptors for the hydroxyl proton; moderate lipophilicity match.[1][2]
Aromatics
Toluene, Xylenes
Moderate (10-50 mg/mL)
Soluble, but often requires heat.[1][2] Ideal for recrystallization (high temp solubility, low low temp solubility).[1][2]
Alkanes
Hexanes, Heptane, Cyclohexane
Poor (<1 mg/mL)
Dielectric constant too low to overcome the polarity of the ester/alcohol functionality.[1][2]
Aqueous
Water, Brine
Insoluble (<0.1 mg/mL)
The lipophilic 4-iodophenyl group dominates, preventing aqueous solvation despite the OH group.[1][2]
Experimental Protocols
To validate the specific solubility for your batch (which can vary with polymorphism and purity), use the following self-validating protocols.
Objective: Precise solubility data for process scaling.
Saturation: Add excess solid (approx. 500 mg) to 2 mL of solvent.[1][2]
Equilibration: Stir at 25°C for 24 hours to ensure thermodynamic equilibrium.
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.
Evaporation: Transfer exactly 1.0 mL of filtrate to a pre-weighed tare vial. Evaporate solvent under vacuum/nitrogen stream.[1][2]
Calculation:
Applications in Process Chemistry
Recrystallization Strategy
The most effective purification method for this intermediate is recrystallization, leveraging the temperature-dependent solubility in aromatic or ether/alkane systems.[1][2]
Logic: The compound is likely soluble in boiling toluene but crystallizes upon cooling due to the π-stacking interactions of the iodophenyl ring being less favorable at low energy.[1][2]
System 2 (Binary Solvent):Ethyl Acetate / Heptane. [1][2]
Logic: Dissolve in minimal warm Ethyl Acetate (Good solvent), then slowly add Heptane (Anti-solvent) until turbidity persists.[1][2] Cool to 0°C.[1][2]
Reaction Solvent Selection
Nucleophilic Substitution (e.g., OH protection): Use DCM or THF .[1][2]
Cross-Coupling (Suzuki/Sonogashira on the Iodine): Use DMF or 1,4-Dioxane (degassed).[1] The high solubility in these solvents prevents catalyst encapsulation.[1][2]
Visualization of Workflows
Figure 1: Solubility Determination Decision Tree
Caption: Logical workflow for determining solubility and selecting application-specific solvents.
Figure 2: Recrystallization Solvent Logic
Caption: Selection strategy for purification based on solvent polarity and temperature response.
References
ChemicalBook. Ethyl Mandelate (CAS 774-40-3) Physical Properties. (Source for parent compound baseline data). Link
Sigma-Aldrich. Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate (CAS 68758-68-9).[1][2] (Source for structural analog comparison). Link
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] 5th Edition.[1][2] Longman Scientific & Technical, 1989.[1][2] (Standard reference for solubility determination protocols and recrystallization techniques).
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press, 2007.[1][2] (Theoretical basis for solvent selection logic).
Potential applications of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate in organic synthesis
[1] Executive Summary & Chemical Profile[1][2][3] Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (also known as Ethyl 4-iodomandelate ) represents a high-value bifunctional scaffold in modern medicinal chemistry.[] Its utility...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile[1][2][3]
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (also known as Ethyl 4-iodomandelate ) represents a high-value bifunctional scaffold in modern medicinal chemistry.[] Its utility stems from the orthogonal reactivity of its two primary sectors: the aryl iodide moiety, which serves as a "soft" electrophile for transition-metal-catalyzed cross-couplings, and the
-hydroxy ester motif, a versatile "hard" electrophile/nucleophile pair capable of stereochemical manipulation and heterocycle formation.
This guide outlines the strategic application of this molecule as a linchpin intermediate for synthesizing complex biaryl systems, enantiopure pharmaceutical ingredients (APIs), and privileged heterocyclic cores.
Contains one stereocenter (C2).[][2][3][4] Available as racemate or enantiopure (/) forms.[]
Strategic Applications in Drug Discovery[1][7][8]
The Cross-Coupling Nexus (C-C Bond Formation)
The para-iodo substituent is the molecule's most reactive handle under Palladium (Pd) catalysis.[] Unlike its bromo- or chloro-analogs, the iodo-derivative undergoes oxidative addition with Pd(0) rapidly, often under mild conditions that preserve the sensitive
-hydroxy ester functionality.[]
Suzuki-Miyaura Coupling: Enables the rapid construction of biaryl mandelic acid derivatives.[] These motifs are prevalent in
-adrenergic receptor agonists and certain non-steroidal anti-inflammatory drugs (NSAIDs).[]
Sonogashira Coupling: Facilitates the introduction of alkyne linkers, useful for fragment-based drug discovery (FBDD) or "click" chemistry handles.[]
Heck Reaction: Allows for the olefination of the aromatic ring, creating styrenyl systems often found in polymer precursors or photo-switchable materials.[]
The Chiral Manifold (
-Hydroxy Ester Transformations)
The "mandelic" portion of the molecule offers a gateway to chiral complexity.[]
Stereochemical Inversion (Mitsunobu): The secondary alcohol can be inverted or substituted with nucleophiles (azides, phenols) to access non-natural amino acid precursors.[]
Oxidation to
-Keto Esters: Oxidation (e.g., Dess-Martin Periodinane) yields the corresponding phenylglyoxylate, a precursor for asymmetric reduction or condensation reactions.
Heterocycle Construction
Condensation reactions utilizing both the ester and hydroxyl groups allow for the formation of 5-membered heterocycles:
1,3-Dioxolan-4-ones: Via condensation with aldehydes/ketones.[]
Oxazoles: Via amidation followed by cyclodehydration.[]
Visualizing the Synthetic Divergence
The following diagram illustrates the divergent synthetic pathways accessible from Ethyl 4-iodomandelate.
Caption: Divergent synthetic pathways from Ethyl 4-iodomandelate, highlighting its bifunctional utility.
Context: This protocol describes the coupling of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate with Phenylboronic acid. The conditions are optimized to prevent racemization of the
-center (if using chiral starting material) and hydrolysis of the ester.[]
[][5]·CHCl (3 mol%) — Chosen for stability and efficiency with aryl iodides.
Base: Potassium Phosphate (K
PO), 2.0 M aq.[] (3.0 equiv) — Milder than carbonates, reducing ester hydrolysis risk.[]
Solvent: 1,4-Dioxane (degassed).[]
Step-by-Step Methodology
Setup: In a glovebox or under a steady stream of Argon, charge a microwave vial or round-bottom flask with the Substrate (306 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and Pd(dppf)Cl
PO solution (1.5 mL, 3.0 mmol) via syringe. The biphasic mixture will turn dark orange/brown.[]
Reaction: Seal the vessel and heat to 60°C for 4–6 hours.
Note: Monitor by TLC (Hexanes/EtOAc 3:1).[] The starting iodide (
) should disappear, replaced by the more polar biaryl product ().[]
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
Purification: Dry the organic phase over Na
SO, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Expected Yield: 85–92% of Ethyl 2-hydroxy-2-(4-biphenyl)acetate.[]
Critical Analysis: Why This Molecule?
The "Iodine Advantage" in Late-Stage Functionalization
In drug development, maintaining chirality throughout a synthesis is difficult.[] The 4-iodo group allows researchers to install the mandelic ester "head" early in the synthesis and perform the complex coupling step last.[] Because the C-I bond is weaker and more reactive than C-Br or C-Cl, coupling can occur at lower temperatures, preserving the stereochemical integrity of the
-hydroxy center.
Self-Validating Features
NMR Diagnostic: The disappearance of the AA'BB' quartet characteristic of the para-iodophenyl system (typically
7.70 and 7.10 ppm) and the appearance of a complex aromatic region confirms coupling.[]
Chiral HPLC: If using enantiopure starting material, the enantiomeric excess (ee) can be directly monitored.[] The distance between the reaction center (aryl ring) and the chiral center minimizes racemization risk during the coupling event.[]
References
Miyaura, N., & Suzuki, A. (1995).[] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[] Link[]
Littke, A. F., & Fu, G. C. (2002).[] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.[] Link
Blaser, H. U., et al. (2003).[] "Industrial Application of the Heck Reaction." Journal of Organometallic Chemistry, 687(2), 266-290.[] Link[]
Trost, B. M., & Crawley, M. L. (2003).[] "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 103(8), 2921–2944.[] Link[]
Carey, J. S., et al. (2006).[] "Analysis of the Reactions Used for the Preparation of Drug Candidate Molecules." Organic & Biomolecular Chemistry, 4, 2337-2347.[] Link
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate as a building block in medicinal chemistry
Executive Summary Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (Ethyl 4-iodomandelate) represents a high-value "divergent platform" in modern medicinal chemistry. Its utility stems from its bifunctional nature: it combines a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (Ethyl 4-iodomandelate) represents a high-value "divergent platform" in modern medicinal chemistry. Its utility stems from its bifunctional nature: it combines a 4-iodoaryl motif —a prime handle for palladium-catalyzed cross-coupling—with a mandelate scaffold (
-hydroxy ester), a privileged structure found in numerous bioactive compounds including anticholinergics, antithrombotics, and enzyme inhibitors.
This guide details the strategic application of this building block, focusing on its role in generating biaryl diversity and chiral pool manipulations.
Chemical Profile & Structural Advantage
Property
Specification
IUPAC Name
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
Common Name
Ethyl 4-iodomandelate
Molecular Formula
Molecular Weight
306.10 g/mol
Key Functionality
Aryl Iodide (C-C bond formation), -Hydroxyl (Stereocenter/Nucleophile), Ester (Electrophile)
Chirality
Available as Racemate, (R)-, or (S)-enantiomers
The "Bifunctional" Advantage
In drug discovery, this molecule serves as a linchpin for Library Expansion :
The Aryl Iodide (
): Iodine is the most reactive halogen for oxidative addition to Pd(0). This allows for mild, room-temperature Suzuki, Sonogashira, or Heck couplings, preserving the sensitive ester/alcohol moieties.
The Mandelate Core: The
-hydroxy ester is a precursor to -hydroxy acids (AHAs), -amino acids (via Ritter or Mitsunobu-azide routes), and heterocycles like oxazoles.
Synthetic Accessibility
While commercially available, in-house synthesis is often required for isotope labeling or large-scale preparation.
Primary Route: Acid-Catalyzed Esterification
The most robust route proceeds from 4-iodomandelic acid.
Outcome: The lipase selectively acetylates the (S)-enantiomer, leaving the (R)-alcohol free. Separation is achieved via column chromatography.
Chemo-selectivity & Reactivity Profile[6]
The core utility of this building block is its ability to undergo orthogonal transformations. The following diagram maps the divergent synthesis pathways available to medicinal chemists.
Figure 1: Divergent synthetic pathways from Ethyl 4-iodomandelate.
Key Application: The Suzuki-Miyaura Cross-Coupling
The most frequent application of this building block is synthesizing Biaryl-
-Hydroxy Acids , a scaffold found in dual PPAR/ agonists and specific antifungal agents.
Experimental Protocol: Synthesis of Ethyl 2-hydroxy-2-(4'-biphenyl)acetate
Objective: Coupling phenylboronic acid to ethyl 4-iodomandelate without racemizing the
Validation: If the solid is yellow, wash with dilute sodium thiosulfate (
) solution before use to remove free iodine, which can poison Pd-catalysts.
References
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Mandelic Acid Scaffold in Medicinal Chemistry: Trost, B. M., & Brindle, C. S. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(5), 1600–1618. Link
Mitsunobu Reaction on Mandelates: Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link
Enzymatic Resolution: Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Mandelic Acid and Its Derivatives. Tetrahedron: Asymmetry, 18(12), 1363–1393. Link
An In-Depth Technical Guide to Ethyl 2-hydroxy-2-(4-iodophenyl)acetate: Synthesis, Properties, and Applications
Introduction Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is an important, though not widely documented, alpha-hydroxy ester derivative. Its structure, featuring a chiral center and an iodinated aromatic ring, makes it a mole...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is an important, though not widely documented, alpha-hydroxy ester derivative. Its structure, featuring a chiral center and an iodinated aromatic ring, makes it a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. The presence of the iodine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, and can also impart unique pharmacological properties. This guide provides a comprehensive overview of the plausible synthetic routes, physicochemical characteristics, and potential applications of this compound, aimed at researchers, scientists, and professionals in drug development.
While the specific historical discovery of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is not prominently documented in scientific literature, its synthesis and properties can be inferred from the well-established chemistry of mandelic acid and its derivatives. The synthesis of mandelic acid itself dates back to 1831, when it was discovered by the German pharmacist Ferdinand Ludwig Winckler.[1] The methodologies for creating such alpha-hydroxy acids and their esters have since been refined and expanded, providing a solid foundation for the preparation of analogues like the title compound.
Plausible Synthetic Pathways
The synthesis of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate can be logically approached from readily available starting materials, primarily 4-iodobenzaldehyde.[2][3][4][5][6] Two principal and reliable synthetic strategies are detailed below.
Pathway 1: From 4-Iodobenzaldehyde via Cyanohydrin Formation
This classic route mirrors the historical synthesis of mandelic acid and involves three key steps: cyanohydrin formation, hydrolysis to the corresponding mandelic acid, and subsequent esterification.
Caption: Synthetic pathway via cyanohydrin formation.
Experimental Protocol:
Step 1: Synthesis of 4-Iodomandelonitrile
In a well-ventilated fume hood, dissolve 4-iodobenzaldehyde in a suitable solvent such as ethanol.
Cool the solution in an ice bath.
Slowly add a solution of sodium cyanide (NaCN) in water.
Acidify the mixture dropwise with a mineral acid (e.g., HCl) while maintaining the low temperature.
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
Evaporate the solvent to yield the crude 4-iodomandelonitrile.
Step 2: Hydrolysis to 4-Iodomandelic Acid
To the crude 4-iodomandelonitrile, add a concentrated solution of a strong acid (e.g., hydrochloric acid).
Heat the mixture under reflux for several hours.
Cool the reaction mixture, which should result in the precipitation of 4-iodomandelic acid.
Collect the solid by filtration, wash with cold water, and dry.
Step 3: Esterification to Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
Suspend the dried 4-iodomandelic acid in an excess of absolute ethanol.
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
Heat the mixture to reflux for several hours until the esterification is complete.
Cool the solution and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
Extract the ethyl ester with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
Purify the final product by column chromatography or distillation under reduced pressure.
Pathway 2: Reduction of Ethyl 2-(4-iodophenyl)-2-oxoacetate
This alternative pathway involves the preparation of an alpha-keto ester intermediate, followed by its selective reduction to the desired alpha-hydroxy ester. The intermediate, Ethyl 2-(4-iodophenyl)-2-oxoacetate, is a known compound.[7]
Application Note: Purification Strategies for Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
Abstract This guide details the purification protocols for Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (CAS: Analogous to 142845-97-0), a critical intermediate in the synthesis of bioactive scaffolds via Suzuki-Miyaura cross...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide details the purification protocols for Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (CAS: Analogous to 142845-97-0), a critical intermediate in the synthesis of bioactive scaffolds via Suzuki-Miyaura cross-coupling. Due to the presence of the labile C-I bond and the stereocenter at the
-position, this compound requires specific handling to prevent de-iodination and racemization. This document outlines a decision-matrix based approach, prioritizing crystallization for scalability and flash chromatography for complex crude mixtures.
Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]
Compound: Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
Structure: Para-substituted mandelic acid ester.
Physical State: Typically a white to off-white solid or viscous oil (dependent on purity and enantiomeric excess).
Key Sensitivities:
Photolytic Instability: The Aryl-Iodide bond is susceptible to homolytic cleavage under UV light.
Hydrolysis: The ester bond is sensitive to strong acids/bases.
Racemization: The benzylic proton is acidic; prolonged exposure to base can erode enantiomeric excess (ee).
Impurity Profile
Common impurities arising from standard synthesis routes (e.g., esterification of 4-iodomandelic acid or reduction of ethyl 4-iodophenylglyoxylate) include:
4-Iodobenzaldehyde: Unreacted starting material (if via cyanohydrin route).
Ethyl 2-(4-iodophenyl)-2-oxoacetate: Oxidation byproduct or unreacted ketone.
4-Iodomandelic acid: Hydrolysis product.
Free Iodine (
): Result of photo-degradation (manifests as yellow/purple discoloration).
Pre-Purification Assessment
Before selecting a method, characterize the crude mixture using Thin Layer Chromatography (TLC).[1]
TLC Conditions:
Stationary Phase: Silica Gel
Mobile Phase: Hexanes : Ethyl Acetate (3:1 v/v)
Visualization: UV (254 nm) and
stain (The hydroxyl group oxidizes rapidly, appearing as a bright yellow spot on a purple background).
Decision Logic:
Scenario A (High Purity >85%): Proceed to Method 1 (Crystallization) .
Scenario B (Complex Mixture <85%): Proceed to Method 2 (Flash Chromatography) .
Scenario C (Enantiomeric Enrichment needed): Proceed to Method 3 (Preparative HPLC) .
Figure 1: Decision matrix for selecting the appropriate purification workflow.
Method 1: Crystallization (The Gold Standard)
Crystallization is preferred for scale-up (>5g) as it minimizes solvent waste and thermal stress. Mandelic acid derivatives often exhibit "oiling out" behavior; this protocol includes a seeding step to mitigate this.
Reagents
Solvent A: Ethyl Acetate (Polar, good solubility).
Solvent B: n-Hexane or Cyclohexane (Anti-solvent).
Protocol
Dissolution: Transfer the crude solid (e.g., 10 g) into an Erlenmeyer flask. Add Solvent A (EtOAc) dropwise while heating gently (40-45°C) until the solid just dissolves. Do not boil (risk of decarboxylation/degradation).
Note: If the solution is yellow/brown (iodine contamination), wash the organic phase with 10%
(sodium thiosulfate) prior to this step.
Anti-Solvent Addition: Remove from heat. While stirring, slowly add Solvent B (Hexane) until a faint, persistent turbidity appears.
Clarification: Add 1-2 drops of Solvent A to clear the turbidity.
Seeding (Critical): Add a seed crystal of pure Ethyl 2-hydroxy-2-(4-iodophenyl)acetate. If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.
Crystallization:
Allow to cool to Room Temperature (RT) over 2 hours.
Transfer to a fridge (4°C) for 12 hours.
Warning: Rapid cooling will cause the product to oil out as a gummy residue.
Filtration: Collect crystals via vacuum filtration.[1] Wash the cake with cold Hexane : EtOAc (9:1).
Drying: Dry under high vacuum (<5 mbar) at RT. Avoid heating >40°C during drying to prevent sublimation of iodine traces.
Method 2: Flash Column Chromatography[12]
Use this method if the crude contains significant aldehyde or keto-ester impurities which can co-crystallize.
Loading: Dry loading is recommended. Dissolve crude in
, add silica (1:1 w/w), and rotovap to a free-flowing powder.
Mobile Phase: Gradient of n-Hexane (A) and Ethyl Acetate (B).
Gradient Table
Column Volume (CV)
% Solvent B (EtOAc)
Purpose
0 - 2
0%
Equilibrate / Elute non-polar impurities
2 - 5
0% 10%
Elute Iodine () and Aldehydes
5 - 12
10% 30%
Elute Target Product ( in 20% EtOAc)
12 - 15
30% 50%
Elute polar acids/diols
Operational Note
Protect the column from direct sunlight or bright lab lights using aluminum foil to prevent iodine liberation during the run.
Method 3: Chiral Resolution (Optional)
If the synthesis was non-stereoselective (e.g., reduction of the keto-ester with
), the product is a racemate. Separation requires Chiral HPLC.
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
Mobile Phase: n-Hexane : Isopropanol (90:10).
Flow Rate: 1.0 mL/min (analytical) or optimized for prep.
Detection: 254 nm.
Mechanism: The hydroxyl and ester groups form H-bonds with the carbamate linkage of the stationary phase, allowing excellent discrimination between (R) and (S) enantiomers.
Quality Control & Storage
QC Criteria:
HPLC Purity: >98% (Area %).
Appearance: White crystalline solid. Yellowing indicates decomposition.
1H NMR (CDCl3): Check for the diagnostic
-proton singlet/doublet around 5.1 ppm and the characteristic AA'BB' system of the para-substituted aromatic ring ( 7.7 ppm for protons ortho to Iodine).
Storage Protocol:
Container: Amber glass vial (UV protection).
Atmosphere: Argon or Nitrogen flush (prevents oxidation).
Temperature: 2-8°C.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Product Oils Out
Cooling too fast or solvent too polar.
Re-heat, add more EtOAc, then cool very slowly. Use seed crystals.
Yellow Discoloration
Free Iodine () release.
Wash dissolved product with dilute . Store in dark.
Low Yield
Product too soluble in supernatant.
Concentrate mother liquor and perform a second crop crystallization.
Decomposition on Column
Acidic silica causing hydrolysis.
Add 1% Triethylamine to the mobile phase to neutralize silica acidity.[1]
Application Note: Column Chromatography Purification of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
Abstract & Scope This technical guide details the purification of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (also referred to as Ethyl 4-iodomandelate) via Flash Column Chromatography. This compound is a critical chiral bu...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical guide details the purification of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (also referred to as Ethyl 4-iodomandelate) via Flash Column Chromatography. This compound is a critical chiral building block and cross-coupling partner in medicinal chemistry. Its purification presents a specific challenge: balancing the retention of the polar
-hydroxyl group against the lipophilicity of the iodinated aryl ring. This protocol provides a self-validating workflow to eliminate common impurities (e.g., unreacted 4-iodobenzaldehyde, hydrolysis byproducts) and prevent peak tailing associated with the hydroxyl moiety.
Physicochemical Profile & Separation Logic[1]
To design an effective purification, we must first analyze the analyte's interaction with the stationary phase (Silica Gel 60, 40-63 µm).
Feature
Chemical Property
Chromatographic Impact
Core Skeleton
Aryl Iodide
High UV absorption (254 nm); increases lipophilicity ( increases).
Functional Group A
Ethyl Ester
Moderate polarity; hydrogen bond acceptor.
Functional Group B
-Hydroxyl
Critical Factor: Hydrogen bond donor. Causes strong interaction with silanols, leading to peak tailing .[1][2]
Stability
Benzylic Alcohol
Potential for elimination or oxidation if left on acidic silica too long.
Visualization: UV Lamp (254 nm) is primary. Hanessian’s Stain (Cerium Molybdate) is recommended as a secondary visualization method to detect non-UV active impurities (e.g., aliphatic byproducts).
Optimization Protocol
Prepare Standards: Dissolve crude mixture (5 mg) in 1 mL EtOAc.
Spotting: Apply spots ~1 cm from the bottom.
Elution: Test three solvent systems:
System 1 (90:10 Hex/EtOAc): Analyte likely stays near baseline.
System 2 (70:30 Hex/EtOAc):Ideal. Analyte should appear near
0.35–0.45.
System 3 (50:50 Hex/EtOAc): Analyte likely elutes with solvent front (
> 0.7), causing poor separation.
Analysis:
The 4-iodobenzaldehyde (starting material) is less polar and will have a higher
(approx 0.6-0.7 in 30% EtOAc).
The carboxylic acid (hydrolysis byproduct) will remain at the baseline.
Expert Insight: If the spot for the product shows "streaking" or tailing on the TLC plate, this indicates strong hydrogen bonding. Do not ignore this. It will translate to broad peaks on the column. See Section 6 for remediation.
Flash Chromatography Protocol[1][8][9][10]
Column Sizing & Loading
Loading Capacity: 1% - 5% of silica weight (e.g., for 1.0 g crude, use 25–50 g silica).
Column Dimensions: 25 mm x 150 mm (typical for 1g scale).
Packing Method: Slurry packing is preferred to minimize air bubbles, which can cause channeling.
Sample Introduction (Dry Loading)
Due to the polarity of the hydroxyl group, wet loading with EtOAc can cause band broadening at the top of the column. Dry loading is strictly recommended.
Dissolve crude in minimal DCM.
Add Celite 545 (1:2 ratio w/w relative to crude).
Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.
Add the powder to the top of the pre-equilibrated column and cover with a layer of sand.
Gradient Elution Strategy
Flow Rate: 15–20 mL/min (for 25mm column).
Step
Solvent Composition (Hex : EtOAc)
Volume (Column Volumes - CV)
Purpose
1
95 : 5
2 CV
Elute non-polar impurities (grease, iodine).
2
90 : 10
3 CV
Elute unreacted aldehyde/ketone precursors.
3
80 : 20
5 - 8 CV
Product Elution Window.
4
50 : 50
2 CV
Flush polar byproducts (acids, dimers).
Fraction Collection
Collect fractions of approx. 10–15 mL.
Monitor: Check every 3rd tube by TLC.
Pooling: Only pool fractions containing the pure spot. Impure "side" fractions should be re-purified or discarded based on yield requirements.
Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process during the purification workflow.
Figure 1: Decision tree for the purification of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate.
Troubleshooting & Optimization
Issue: Peak Tailing (The "Comet" Effect)
Cause: The
-hydroxyl group interacts with acidic silanols on the silica surface.
Solution:
Doping: Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silanols. Note: Flush column with solvent before use.
Alternative Solvent: Switch to DCM / MeOH (98:2) . Dichloromethane solubilizes the iodophenyl group well, while methanol suppresses silanol interactions.
Issue: Co-elution with Starting Material
Cause: 4-iodobenzaldehyde (precursor) has a similar
if the gradient is too steep.
Solution:
Use an Isocratic Hold : Run at 15% EtOAc/Hex for 5 CVs before increasing polarity. This maximizes resolution between the aldehyde and the alcohol.
Issue: Product Degradation
Cause: Benzylic alcohols can dehydrate on acidic silica over time.
Solution:
Do not leave the compound on the column overnight.
Evaporate solvents immediately after pooling fractions. Keep the water bath < 40°C.[4]
Safety Considerations
Iodinated Compounds: Often light-sensitive. While this specific ester is relatively stable, it is good practice to wrap the column in foil if the run time exceeds 2 hours.
Silica Dust: Inhalation hazard. Always pack columns in a fume hood.
Solvents: Hexane is neurotoxic; EtOAc is flammable. Use appropriate PPE.[5][6][7]
References
Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution."[5] J. Org. Chem.1978 , 43(14), 2923–2925.[5] Link
Teledyne ISCO. "Flash Chromatography Guide: Solvent Selection and Optimization." Application Note AN101. Link
Reich, H. J. "Chromatography and Solvent Properties." University of Wisconsin-Madison Organic Chemistry Data. Link
Biotage. "The Flash Purification Blog: Strategies for Separating Polar Compounds." Link
Preventing decomposition of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate during synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Stabilization & Synthesis of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate Executive Summary Ethyl 2-hyd...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Chemical Synthesis Division
Subject: Technical Guide: Stabilization & Synthesis of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
Executive Summary
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (also known as Ethyl 4-iodomandelate) presents a unique synthesis challenge due to the convergence of three reactive functionalities: a benzylic alcohol , an alpha-hydroxy ester , and an aryl iodide .[1]
Decomposition during synthesis typically occurs via three primary pathways:
Retro-Cyanohydrin Breakdown: Reversion to 4-iodobenzaldehyde (if synthesizing via cyanohydrin).[1]
Photolytic Deiodination: Homolytic cleavage of the C-I bond under ambient light.[1]
This guide provides troubleshooting protocols to arrest these pathways, ensuring high purity and yield.
Part 1: Critical Decomposition Pathways
Understanding the mechanism of failure is the first step to prevention.
The Dehydration Trap (Benzylic Elimination)
The hydroxyl group at the benzylic position is prone to protonation and loss as water (
), generating a benzylic carbocation. This cation rapidly eliminates a proton to form Ethyl 2-(4-iodophenyl)acrylate (the unsaturated byproduct).
Trigger: Strong mineral acids (e.g.,
) or elevated temperatures (>40°C) during the Pinner reaction or esterification.
Prevention: Use anhydrous HCl in ethanol (Pinner method) at
or mild coupling agents (EDC/DMAP) if starting from the acid.[1]
The Retro-Cyanohydrin Equilibrium
If synthesizing via the cyanohydrin intermediate (from 4-iodobenzaldehyde), the reaction is reversible.
Trigger: Basic conditions (pH > 8) or aqueous workups without pH buffering.[1]
Consequence: Loss of the C-C bond, releasing toxic HCN and returning to the aldehyde starting material.
Iodine Labiality
Trigger: UV/Visible light exposure or Palladium contamination.[1]
Consequence: The C-I bond is weaker (approx. 65 kcal/mol) than C-Br or C-Cl. Photolysis creates radical species that lead to polymerization or de-iodinated byproducts (Ethyl mandelate).[1]
Part 2: Visualizing the Stability Window
The following diagram maps the synthesis pathways and the specific "Exit Nodes" where decomposition occurs.
Figure 1: Reaction pathway analysis showing critical control points (yellow) and decomposition exits (red).
Part 3: Optimized Synthesis Protocols
Method A: The Modified Pinner Synthesis (Recommended)
Best for: Large scale, starting from aldehyde.
Step-by-Step Protocol:
Cyanohydrin Formation:
React 4-iodobenzaldehyde with TMSCN (Trimethylsilyl cyanide) and a catalytic amount of
Why: Mineral acids during the quench of the borate intermediate can trigger benzylic elimination.
Part 4: Troubleshooting & FAQs
Q1: My product is yellow/brown. Is it decomposed?
Diagnosis: Likely Iodine liberation .[1]
Cause: Exposure to light or trace oxidation of the iodide.
Fix:
Wash the organic layer with a 10% Sodium Thiosulfate (
) solution during workup.[1] This reduces free iodine () back to iodide (), restoring the colorless appearance.
Wrap all reaction flasks and columns in aluminum foil.
Q2: NMR shows a set of doublets at
6.0 - 6.5 ppm.[1] What is this?
Diagnosis:Dehydration Product (Ethyl 2-(4-iodophenyl)acrylate).[1]
Cause: The reaction temperature was too high, or the acid concentration during the Pinner step was too prolonged.
Remedy: This byproduct is difficult to separate via silica chromatography due to similar polarity.[1] You must restart and maintain strict temperature control (< 5°C) during acid addition.
Q3: The yield is low, and I recovered the aldehyde starting material.
Diagnosis:Retro-cyanohydrin reaction.Cause: The pH during the quench or workup became too basic (> pH 8).
Fix: Ensure the aqueous layer during extraction is slightly acidic (pH 4-5).[1] Avoid washing with saturated Sodium Carbonate; use Sodium Bicarbonate or Phosphate buffer instead.[1]
Technical Support Center: Purification of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 2-hydroxy-2-(4-iodophenyl)a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate. The information presented here is synthesized from established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to the quality and efficacy of the final active pharmaceutical ingredient (API).[1][2] However, its purification can be challenging due to the presence of structurally similar impurities and its potential for degradation. This guide offers a structured approach to overcoming common purification hurdles.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate, providing potential causes and actionable solutions.
Question 1: Why is my yield consistently low after purification by column chromatography?
Potential Causes & Solutions:
Improper Solvent System: An inappropriate solvent system can lead to poor separation of the product from impurities, resulting in significant product loss in mixed fractions.
Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) before performing column chromatography.[3][4] A common starting point for α-hydroxy esters is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.[4][5] Systematically vary the ratio (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to achieve a retention factor (Rƒ) for the desired product between 0.25 and 0.35, ensuring good separation from impurities.
Product Adsorption on Silica Gel: The hydroxyl group of the product can lead to strong adsorption onto the acidic silica gel, causing tailing and incomplete elution.
Solution: Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (0.1-1%) to the eluent. This will cap the acidic silanol groups and reduce tailing. Alternatively, use a less acidic stationary phase like alumina.
On-Column Degradation: Prolonged exposure to silica gel can sometimes lead to degradation of sensitive compounds.
Solution: Perform flash column chromatography to minimize the time the compound spends on the column.[3] Ensure the column is run efficiently and without interruption.
Loss During Work-up: The product may be partially lost during the aqueous work-up if the pH is not controlled or if an insufficient number of extractions are performed.
Solution: Ensure the aqueous layer is saturated with a salt like sodium chloride to decrease the solubility of the organic product in the aqueous phase, a technique known as "salting out."[6] Perform multiple extractions (at least 3) with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.
Question 2: I'm observing a persistent impurity with a similar polarity to my product on TLC. How can I improve the separation?
Potential Causes & Solutions:
Unreacted Starting Material (4-iodobenzaldehyde or ethyl glyoxylate): If the reaction did not go to completion, unreacted starting materials may co-elute with the product.
Solution: Consider a pre-purification work-up. For instance, unreacted aldehyde can be removed by washing the organic layer with a saturated solution of sodium bisulfite.
Formation of a Byproduct (e.g., the corresponding ketone): Over-oxidation during the synthesis can lead to the formation of ethyl 2-(4-iodophenyl)-2-oxoacetate, which may have a similar polarity.
Solution: Optimize the reaction conditions to minimize byproduct formation. For purification, a change in the chromatographic solvent system might be necessary. Experiment with different solvent systems, such as dichloromethane/methanol or toluene/ethyl acetate, to alter the selectivity of the separation.[7]
Insufficient Resolution of the Chromatographic System: The chosen TLC and column conditions may not be adequate for separating closely related compounds.
Solution: Employ a longer chromatography column to increase the number of theoretical plates and improve resolution. Alternatively, consider using a different stationary phase, such as reverse-phase silica gel (C18), where the elution order is inverted based on polarity. High-Performance Liquid Chromatography (HPLC) can also be used for more challenging separations.[8]
Question 3: My purified product is an oil or a waxy solid, making it difficult to handle and dry. How can I obtain a crystalline solid?
Potential Causes & Solutions:
Residual Solvent: The presence of even small amounts of solvent can prevent crystallization.
Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable) to remove all residual solvents.
Presence of Impurities: Impurities can act as "crystal poisons," inhibiting the formation of a well-ordered crystal lattice.
Solution: The product may require further purification. If column chromatography was already performed, recrystallization is the next logical step.[9]
Inherent Property of the Compound: Some organic molecules are inherently low-melting solids or oils at room temperature.
Solution: If the compound is indeed an oil at room temperature, focus on achieving high purity as an oil. If it's a low-melting solid, attempt recrystallization from a solvent in which it has high solubility at elevated temperatures and low solubility at lower temperatures.[10]
Troubleshooting Workflow for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the best solvent systems for recrystallizing Ethyl 2-hydroxy-2-(4-iodophenyl)acetate?
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] For α-hydroxy esters, a mixed solvent system often provides the best results.[12]
Recommended Solvent Systems to Screen:
Solvent System
Rationale
Hexane/Ethyl Acetate
A common choice for compounds of moderate polarity. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hot hexane until the solution becomes slightly cloudy. Allow to cool slowly.[12]
Toluene/Heptane
Toluene will dissolve the aromatic compound well when hot, and the addition of heptane as an anti-solvent will induce crystallization upon cooling.
Dichloromethane/Hexane
Similar to the above, with dichloromethane as the more polar solvent. Be cautious with heating due to the low boiling point of dichloromethane.
Ethanol/Water
For more polar impurities, dissolving in hot ethanol and adding water dropwise can be effective.[13]
Q2: How should I store purified Ethyl 2-hydroxy-2-(4-iodophenyl)acetate to prevent degradation?
Esters, particularly those with a hydroxyl group at the alpha position, can be susceptible to hydrolysis and oxidation.[14][]
Storage Recommendations:
Temperature: Store at low temperatures, preferably at or below 4°C. For long-term storage, -20°C is recommended.[16]
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Light: Protect from light by storing in an amber vial or in a dark place.
Moisture: Keep in a tightly sealed container to prevent hydrolysis.[][16]
Q3: What analytical techniques are most suitable for assessing the purity of the final product?
A combination of techniques is recommended to provide a comprehensive assessment of purity.[1][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities, even those that are structurally similar to the product.
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace impurities.[1][8] A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities when coupled with a chromatographic technique (e.g., LC-MS or GC-MS).[1]
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity and monitor the progress of a purification.[8]
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be adapted based on TLC analysis.
Prepare the Column:
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
Pack the column with silica gel (230-400 mesh) as a slurry in the least polar eluent.
Load the Sample:
Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent (e.g., dichloromethane).
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[17]
Elute the Column:
Begin elution with the predetermined solvent system from TLC analysis.
Apply gentle pressure to the top of the column to achieve a flow rate of approximately 2 inches per minute.
Collect fractions and monitor their composition by TLC.
Combine and Concentrate:
Combine the fractions containing the pure product.
Remove the solvent under reduced pressure using a rotary evaporator.
Dry the purified product under high vacuum to remove any remaining traces of solvent.
Protocol 2: Recrystallization
Solvent Selection:
In a small test tube, add a small amount of the impure product.
Add a few drops of a potential solvent and observe the solubility at room temperature.
If insoluble, heat the test tube and observe if the solid dissolves.
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.[10]
Dissolution:
Place the impure solid in an Erlenmeyer flask.
Add the minimum amount of the chosen hot solvent to just dissolve the solid.[11]
Hot Filtration (if necessary):
If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization:
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.[18]
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of cold solvent.
Dry the crystals thoroughly, either air-drying or in a vacuum oven.
Purity Analysis Workflow
Caption: Workflow for analytical characterization of the final product.
References
Arborpharmchem. (2024, June 18).
Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discover-acs.org.
Analytical Techniques in Pharmaceutical Analysis. (2024, December 13).
The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing.
Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20).
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16).
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. (2025, January 3).
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13).
First time synthesis, first time work-up and purification : r/Chempros. (2021, March 8). Reddit.
Preparation of New α-Hydroxy Acids Derived from Amino Acids and Their Corresponding Polyesters. (2025, August 7).
Recrystallisation Help : r/Chempros. (2020, October 30). Reddit.
EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters. (n.d.).
CN102026955A - Process for purifying an alpha-keto ester. (n.d.).
Supporting Inform
recrystalliz
Deoxygenation of α‐hydroxy acid and α‐hydroxy ester. (n.d.).
Synthesis of ethyl 2-(4-acetylaminophenyl)
Reagents & Solvents: Solvents for Recrystalliz
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (2022, February 5). MDPI.
Process for the synthesis of alpha-hydroxy-esters - European Patent Office - EP 0463676 A1. (n.d.). Googleapis.com.
Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallisation Kinetics of Mandelic Acid. (2010, November 17).
Purification of Organic Compounds by Flash Column Chrom
Ethyl 2-(4-hydroxyphenyl)
Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
CAS 17138-28-2 ethyl 2-(4-hydroxyphenyl)
impurity profiling and drug characteriz
Stability Testing of Active Pharmaceutical Ingredients. (n.d.). BOC Sciences.
Interpreting complex NMR spectra of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
Technical Support Center: NMR Analytics for Chiral -Hydroxy Esters Topic: Troubleshooting Complex NMR Spectra of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate Ticket ID: NMR-SOLV-4-IODO Status: Open for Consultation Introducti...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: NMR Analytics for Chiral
-Hydroxy Esters
Topic: Troubleshooting Complex NMR Spectra of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
Ticket ID: NMR-SOLV-4-IODO
Status: Open for Consultation
Introduction: The "Deceptive" Simple Molecule
Welcome to the Advanced Spectroscopy Support Hub. You are likely here because the NMR spectrum of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is not matching the "clean" theoretical prediction of a standard ethyl ester.
This molecule presents a "perfect storm" of three spectroscopic phenomena that confuse automated assignment algorithms and junior researchers alike:
Chirality-Induced Anisochrony: The chiral center breaks the symmetry of the ethyl group.
The Heavy Atom Effect: Iodine’s relativistic properties distort Carbon-13 signals.
Dynamic Exchange: The
-hydroxy proton behaves inconsistently across solvents.
This guide provides the causality, protocols, and data needed to validate your structure.
Module 1: The "Broken" Quartet (Diastereotopicity)
User Issue
"My proton NMR shows a messy multiplet between 4.1–4.3 ppm instead of a clean quartet for the ethyl
. Is my sample impure?"
Technical Diagnosis
Your sample is likely pure. You are observing diastereotopicity .
Because the molecule contains a chiral center (the
-carbon attached to the and the phenyl ring), the two protons on the adjacent methylene group () are diastereotopic , not enantiotopic.
Mechanism: The chiral center creates a permanent asymmetric environment.
sees a different average magnetic environment than .
Result: They do not resonate at the exact same frequency (
). Instead of a quartet, they form an ABX₃ system (often appearing as two complex multiplets or a "double quartet").
Validation Protocol: The Symmetry Check
Use this logic flow to confirm the assignment without re-synthesizing.
Figure 1: Logic flow for validating diastereotopic methylene protons.
Module 2: The Vanishing Proton (Hydroxyl Dynamics)
User Issue
"I see a doublet for the
proton in DMSO, but a singlet in Chloroform. Also, the integration is sometimes short by 1H."
Technical Diagnosis
This is a solvent-dependent exchange phenomenon involving the
-hydroxyl group ().
Feature
In (Chloroform-d)
In (Dimethyl Sulfoxide)
OH Signal State
Rapid Exchange: The acidic proton exchanges rapidly with trace water/impurities.
Slow Exchange: DMSO forms strong H-bonds with the OH, "locking" it in place.
Appearance
Broad singlet (often invisible) or variable shift.
Sharp doublet (typically 5.5–6.5 ppm).
Coupling ()
Decoupled: The -CH appears as a Singlet .
Coupled: The -CH appears as a Doublet due to coupling with OH.
Validation Protocol: The
Shake
To definitively assign the OH peak and confirm the structure:
Run Standard 1H NMR in
. Locate the suspected -CH singlet (~5.0 ppm).
Add 1-2 drops of
directly to the NMR tube.
Shake vigorously for 30 seconds and allow layers to separate.
Re-run NMR:
Any
peak will disappear (exchanged for ).
The
-CH peak will remain a sharp singlet (or sharpen if it was broad).
Note: If you run in DMSO, adding
will collapse the -CH doublet into a singlet.
Module 3: The Iodine Anomaly (Heavy Atom Effect)
User Issue
"I am missing a Carbon-13 signal. I expect a peak for the aromatic carbon attached to Iodine around 130-140 ppm, but it's not there."
Technical Diagnosis
You are looking in the wrong place. This is the Heavy Atom Effect (specifically, the Spin-Orbit coupling effect).[1]
Iodine is a massive nucleus with a large electron cloud. The relativistic spin-orbit coupling shields the attached carbon (
) significantly, moving it upfield , often into the aliphatic region or the "noise" floor.
Expected Shift for C-I:90 – 96 ppm (not the typical 120-140 ppm for aromatics).
Intensity Issue: As a quaternary carbon with no NOE enhancement and a long relaxation time (
If the C-I peak (94 ppm) is invisible in your standard Carbon scan:
Figure 2: Protocol for detecting the shielded C-I carbon signal.
References
Abraham, R. J., et al. (2006).[11] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.
Reich, H. J. (2024). Structure Determination Using NMR: Chemical Shifts of Carbon-13. University of Wisconsin-Madison.
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Diastereotopic protons and ABX systems).
Doc Brown's Chemistry. (2025). Interpreting the C-13 NMR spectrum of iodoethane (Heavy Atom Effect).
Comparing the reactivity of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate with similar compounds
An In-Depth Guide to the Reactivity of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate and Structurally Similar Aryl Glycolates Introduction In the landscape of pharmaceutical development and fine chemical synthesis, aryl α-hydr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Reactivity of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate and Structurally Similar Aryl Glycolates
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, aryl α-hydroxy esters, particularly derivatives of mandelic acid, serve as invaluable chiral building blocks and synthetic intermediates.[1] Their utility stems from the dual functionality of the hydroxyl and ester groups, which allows for a wide array of chemical transformations.[1] Ethyl 2-hydroxy-2-(4-iodophenyl)acetate, the subject of this guide, is a prominent member of this class. Its reactivity is dictated not only by the core α-hydroxy ester moiety but also significantly by the 4-iodo substituent on the phenyl ring.
Understanding the subtle yet profound influence of this substituent is critical for reaction design, optimization, and the prediction of chemical behavior. This guide provides a comparative analysis of the reactivity of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate against a series of analogous compounds where the para-iodine atom is replaced by other common substituents. We will explore how these modifications alter the electronic landscape of the molecule and, consequently, its performance in key chemical reactions, supported by established mechanistic principles and detailed experimental protocols.
Comparative Physicochemical Properties
The nature of the para-substituent directly influences the molecule's physical properties and electronic character. The table below summarizes these properties for Ethyl 2-hydroxy-2-(4-iodophenyl)acetate and selected analogs. The electronic effect of the substituent is a key determinant of the compound's reactivity.
*Note: The common name for this compound is Ethyl 4-hydroxyphenylacetate, which lacks the α-hydroxyl group. The data is for the analogous α-hydroxy structure for comparative purposes.
Comparative Reactivity Analysis
The reactivity of these compounds can be assessed through several key transformations targeting their primary functional groups. The electronic nature of the para-substituent plays a pivotal role in modulating the rates and outcomes of these reactions.
Oxidation of the α-Hydroxyl Group
The conversion of the secondary alcohol at the benzylic position to a ketone (an α-keto ester) is a fundamental transformation. Oxidants like chromic acid (Cr(VI)) or vanadium(V) are often employed for this purpose.[4] The reaction mechanism typically involves the rupture of the α-C-H bond in the rate-determining step.
Causality of Substituent Effects:
Electron-Donating Groups (EDGs) such as methoxy (-OCH₃) and hydroxyl (-OH) increase the electron density on the phenyl ring and stabilize the transition state of the C-H bond cleavage. This stabilization accelerates the rate of oxidation.
Electron-Withdrawing Groups (EWGs) like the nitro group (-NO₂) strongly decrease the electron density, destabilizing the electron-deficient transition state and thus slowing down the oxidation reaction.[5]
Halogens (-I, -Br) are weakly deactivating. Their strong inductive electron withdrawal outweighs their weaker resonance donation, leading to a slower oxidation rate compared to the unsubstituted ethyl mandelate.[6] Therefore, the reactivity in oxidation is expected to follow the general order: -OCH₃ > -OH > -H > -I ≈ -Br > -NO₂ .
}
Figure 1: Generalized mechanism for the oxidation of ethyl mandelate derivatives.
Nucleophilic Acyl Substitution: Ester Hydrolysis
The hydrolysis of the ethyl ester to the corresponding carboxylic acid, often under basic conditions (saponification), is a classic nucleophilic acyl substitution reaction.[7][8] The reaction rate is highly dependent on the electrophilicity of the ester's carbonyl carbon.
Causality of Substituent Effects:
Electron-Withdrawing Groups (EWGs) like -NO₂ and the halogens (-I, -Br) pull electron density away from the carbonyl carbon, increasing its partial positive charge. This enhanced electrophilicity makes it more susceptible to attack by a nucleophile (e.g., OH⁻), leading to a faster hydrolysis rate.
Electron-Donating Groups (EDGs) such as -OCH₃ push electron density towards the carbonyl group, reducing its electrophilicity and thus decreasing the rate of nucleophilic attack.
The reactivity in base-catalyzed hydrolysis is therefore expected to follow the order: -NO₂ > -I ≈ -Br > -H > -OCH₃ .
}
Figure 2: Generalized mechanism for base-catalyzed hydrolysis (saponification).
Unique Reactivity of the Aryl Iodide Moiety
A key distinguishing feature of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is the presence of the iodine atom. This opens up a vast field of reactivity not accessible to the other analogs (with the partial exception of the bromo-analog, which is generally less reactive). The carbon-iodine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions.
Examples of Potential Reactions:
Suzuki Coupling: Reaction with an organoboron reagent to form a biaryl structure.
Heck Coupling: Reaction with an alkene to form a substituted styrenyl system.
Sonogashira Coupling: Reaction with a terminal alkyne to form an aryl-alkyne.
Buchwald-Hartwig Amination: Reaction with an amine to form a 4-amino-substituted derivative.
This capability makes Ethyl 2-hydroxy-2-(4-iodophenyl)acetate a particularly valuable intermediate for building molecular complexity, allowing for late-stage functionalization in a synthetic sequence.
Experimental Protocols
To provide a framework for empirical comparison, the following detailed protocols are presented. These are designed as self-validating systems where reaction progress can be monitored and quantified.
Protocol 1: Comparative Oxidation via Jones Oxidation
Objective: To quantitatively compare the rate of oxidation of different para-substituted ethyl mandelate derivatives.
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
Internal Standard (e.g., Dodecane)
Procedure:
Solution Preparation: Prepare 0.1 M stock solutions of each substrate and the internal standard in acetone.
Reaction Setup: In a series of identical reaction vials equipped with magnetic stir bars, add 1.0 mL of a specific substrate stock solution (0.1 mmol) and 0.1 mL of the internal standard stock solution. Place the vials in a temperature-controlled bath at 25°C.
Reaction Initiation: To each vial, add 0.1 mL of Jones Reagent dropwise while stirring vigorously. Start a timer immediately for each reaction. The orange/brown color of Cr(VI) will turn green as it is reduced to Cr(III).
Time-Point Quenching: At specified time intervals (e.g., 2, 5, 10, 20, 30 minutes), quench the reaction in one of the vials by adding 1 mL of isopropanol to consume any excess oxidant.
Workup: Add 5 mL of water and 5 mL of DCM to the quenched reaction mixture. Shake vigorously and allow the layers to separate.
Sample Preparation for GC: Carefully extract the organic (DCM) layer. Dry it over anhydrous Na₂SO₄ and transfer it to a GC vial.
Analysis: Inject the sample into the GC-FID. Quantify the disappearance of the starting material and the appearance of the α-keto ester product relative to the internal standard.
Data Plotting: Plot the concentration of the starting material versus time for each analog. The initial slope of this curve is proportional to the initial reaction rate.
}
Figure 3: Workflow for the comparative kinetics experiment.
Protocol 2: Comparative Hydrolysis via HPLC Monitoring
Objective: To quantitatively compare the rate of base-catalyzed hydrolysis of different para-substituted ethyl mandelate derivatives.
Materials:
The same set of four ester substrates as in Protocol 1.
1 M Sodium Hydroxide (NaOH) solution.
Acetonitrile (HPLC grade)
Water (HPLC grade)
Trifluoroacetic Acid (TFA)
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Procedure:
Solution Preparation: Prepare 10 mM stock solutions of each substrate in acetonitrile.
Reaction Setup: In a series of identical vials, add 1.0 mL of a specific substrate stock solution and 8.0 mL of acetonitrile. Place in a temperature-controlled bath at 40°C.
Reaction Initiation: To start the reaction, add 1.0 mL of 1 M NaOH to each vial, starting a timer. The total reaction volume is 10 mL, with final concentrations of 1 mM substrate and 0.1 M NaOH.
Time-Point Sampling: At specified time intervals (e.g., 10, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot from the reaction mixture.
Quenching and Dilution: Immediately quench the aliquot by adding it to an HPLC vial containing 900 µL of a 0.1% TFA solution in 50:50 acetonitrile/water. This neutralizes the base and stops the reaction.
Analysis: Inject the quenched sample into the HPLC. Use a suitable C18 column and a gradient elution method to separate the starting ester from the product carboxylic acid. Monitor the disappearance of the ester peak at an appropriate wavelength (e.g., 254 nm).
Data Plotting: Plot the peak area of the starting ester versus time for each analog. Compare the half-lives (t₁/₂) of the reactions to determine the relative reactivity.
Conclusion
The reactivity of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is a nuanced interplay of its core functional groups and the electronic properties of the para-iodo substituent. When compared to similar compounds, it exhibits moderate reactivity in transformations involving the α-hydroxyl and ester groups, generally being slower than analogs with electron-donating groups and faster than those with strongly electron-withdrawing groups in oxidation, with the reverse being true for hydrolysis.
However, its most significant feature is the C-I bond, which provides a gateway to a wide range of powerful cross-coupling reactions. This unique reactivity makes it an exceptionally versatile platform for the synthesis of complex molecules, offering a strategic advantage over other mandelate derivatives in scenarios requiring late-stage molecular diversification. This guide provides the foundational understanding and practical methodologies for researchers to harness the specific chemical personality of this important synthetic intermediate.
References
Title: Kinetics of V(V)
Title: Electronic Effects of Ring Substituents on Triplet Benzylic Biradicals
Source: ACS Publications
URL: [Link]
Title: Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction
Source: Pharmaguideline
URL: [Link]
Title: The kinetics and mechanism of the oxidation of α-hydroxy acids and their derivatives by Cr(VI)
Source: St.
Title: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution
Source: Chemistry LibreTexts
URL: [Link]
Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review
Source: RSC Publishing
URL: [Link]
Title: Reaction Optimization Experiment for Undergraduate Capstone Organic Chemistry Laboratory Course
Source: PMC - National Center for Biotechnology Information
URL: [Link]
Title: Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Arylated Strained Rings
Source: PMC - National Center for Biotechnology Information
URL: [Link]
Title: Nucleophilic Acyl Substitution Reactions in the Laboratory
Source: Chemistry LibreTexts
URL: [Link]
Title: Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions
Source: University of Babylon
URL: [Link]
Title: Nickel-Catalyzed Reductive Arylation of Redox Active Esters for the Synthesis of α-Aryl Nitriles
Source: ChemRxiv
URL: [Link]
Title: Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides
Source: Journal of the American Chemical Society - ACS Publications
URL: [Link]
A Comparative Guide to the Validation of Analytical Methods for Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity and quality of intermediates are as critical as that of the final active pharmaceutical ingredien...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and quality of intermediates are as critical as that of the final active pharmaceutical ingredient (API). Ethyl 2-hydroxy-2-(4-iodophenyl)acetate, a key building block in the synthesis of various pharmaceuticals, requires robust analytical methods to ensure its identity, purity, and strength. The validation of these analytical methods is not merely a regulatory formality but a scientific necessity to guarantee reliable and consistent results.[1] This guide provides a comparative overview of the validation of different analytical techniques for the analysis of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate, offering insights into the experimental design and the rationale behind the validation parameters.
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[2][3][4] This is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the more recent Q2(R2), as well as guidance from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][5][6][7][8][9][10]
The Analytical Landscape: Choosing the Right Tool
The choice of an analytical method for Ethyl 2-hydroxy-2-(4-iodophenyl)acetate depends on the specific analytical need, whether it is for identification, assay (potency), or the quantification of impurities. The most common techniques for such an aromatic ester intermediate include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectroscopy.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Impurity Profiling
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds.[11][12] For Ethyl 2-hydroxy-2-(4-iodophenyl)acetate, a reversed-phase HPLC method with UV detection is the most common approach.
A. The "Why": Causality in HPLC Method Validation
The validation of an HPLC method is a systematic process designed to build confidence in its performance. Each validation parameter addresses a specific aspect of the method's reliability.
B. Experimental Protocols for HPLC Validation
The following protocols are based on ICH Q2(R1) guidelines and represent a self-validating system where the successful completion of each step builds upon the last to provide a comprehensive picture of the method's performance.[2][4][6]
1. Specificity (Selectivity):
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]
Protocol:
Prepare a solution of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate reference standard.
Prepare solutions of known related substances and potential process impurities.
Prepare a placebo solution (if applicable, for drug product).
Spike the analyte solution with the impurities and placebo.
Subject a sample of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate to forced degradation conditions (acid, base, oxidation, heat, and light).
Inject all solutions into the HPLC system.
Acceptance Criteria: The peak for Ethyl 2-hydroxy-2-(4-iodophenyl)acetate should be well-resolved from all other peaks (impurities, degradants, etc.), with a resolution factor (Rs) of >2. The peak purity should be confirmed using a photodiode array (PDA) detector.
2. Linearity:
Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte in the sample within a given range.[4]
Protocol:
Prepare a stock solution of the reference standard.
Prepare a series of at least five concentrations ranging from 50% to 150% of the expected working concentration.
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm a linear relationship.[13]
3. Accuracy (Trueness):
Objective: To determine the closeness of the test results obtained by the method to the true value.[14]
Protocol:
Prepare a placebo mixture (if applicable).
Spike the placebo with known amounts of the reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
For drug substance, accuracy can be assessed by applying the method to an analyte of known purity.
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[15][16]
4. Precision:
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Protocol:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be ≤ 2.0%. The RSD for intermediate precision should also be ≤ 2.0%.[17]
5. Range:
Objective: To establish the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
Protocol: The range is confirmed by the data from the linearity, accuracy, and precision studies.
Acceptance Criteria: The specified range is derived from the linearity studies and confirmed by the accuracy and precision results within that range. For an assay, this is typically 80% to 120% of the test concentration.[2]
6. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy (LOQ) and the lowest amount of analyte that can be detected but not necessarily quantitated (LOD).[18]
Protocol:
Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 10:1 for LOQ and 3:1 for LOD.
Standard Deviation of the Response and the Slope: Based on the standard deviation of the blank and the slope of the calibration curve.
Acceptance Criteria: The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
7. Robustness:
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[2]
Protocol:
Introduce small variations to the method parameters, such as:
pH of the mobile phase (± 0.2 units)
Mobile phase composition (± 2%)
Column temperature (± 5 °C)
Flow rate (± 0.1 mL/min)
Wavelength of detection (± 2 nm)
Analyze the system suitability solution under each varied condition.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.
C. Comparison of HPLC with Other Methods
Parameter
HPLC
GC
UV-Vis Spectroscopy
Specificity
High; excellent for complex mixtures.
High; dependent on column selectivity.
Low; prone to interference from other UV-absorbing compounds.
Sensitivity
High (ng to pg levels).
Very high (pg to fg levels) for volatile compounds.
Quick assay in simple matrices, dissolution testing.
II. Gas Chromatography (GC): The Choice for Volatile Components
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[18] For Ethyl 2-hydroxy-2-(4-iodophenyl)acetate, GC is primarily used for the determination of residual solvents from the synthesis process.
A. Rationale for GC Method Validation
The validation principles for GC are similar to those for HPLC, but the specific parameters and experimental design are tailored to the nature of the technique.[19]
B. Experimental Protocols for GC Validation
1. Specificity:
Protocol: Inject individual solutions of all potential residual solvents and a solution of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate to demonstrate that the analyte does not interfere with the solvent peaks and vice versa.
Acceptance Criteria: Baseline resolution between all solvent peaks and the analyte peak.
2. Linearity, Accuracy, and Precision: These are determined similarly to HPLC, using standard solutions of the residual solvents.
3. LOQ and LOD: Crucial for ensuring that residual solvents can be quantified at or below their specified limits (e.g., as per ICH Q3C guidelines).
4. Robustness: Variations in parameters like oven temperature program, carrier gas flow rate, and injection volume are investigated.
III. UV-Visible Spectroscopy: A Rapid Screening Tool
UV-Visible spectroscopy is a simpler and faster technique that can be used for the quantitative analysis of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate, particularly for in-process controls or in formulations with a simple matrix.[20][21] The presence of the aromatic ring and the ester group results in a characteristic UV absorbance.
A. Justification for UV-Vis Method Validation
Validation of a UV-Vis spectroscopic method focuses on ensuring that the measurement is not affected by interfering substances and that Beer-Lambert's law is obeyed within the desired concentration range.
B. Experimental Protocols for UV-Vis Validation
1. Specificity:
Protocol: Scan the UV spectra of the analyte, potential impurities, and the placebo. Compare the spectra to identify any potential overlap.
Acceptance Criteria: The absorbance maximum of the analyte should be distinct from that of potential interferences.
2. Linearity:
Protocol: Prepare a series of standard solutions and measure their absorbance at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration.
Acceptance Criteria: A linear relationship with a correlation coefficient (r²) of ≥ 0.999.
3. Accuracy and Precision: Determined by analyzing samples of known concentration.
Conclusion: A Holistic Approach to Method Validation
The validation of analytical methods for Ethyl 2-hydroxy-2-(4-iodophenyl)acetate is a multifaceted process that requires a deep understanding of both the analytical technique and the regulatory requirements. While HPLC remains the most versatile and widely used technique for comprehensive analysis, GC and UV-Vis spectroscopy offer valuable alternatives for specific applications.
A well-structured validation protocol, as outlined in this guide, serves as a self-validating system, where each successfully validated parameter reinforces the overall reliability of the method.[1] By meticulously following these protocols and understanding the underlying scientific principles, researchers and drug development professionals can ensure the generation of high-quality, reliable data that is crucial for the development of safe and effective medicines.
References
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). Current Step 4 version. November 2005. [Link]
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. March 2024. [Link]
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. July 2015. [Link]
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
FDA Releases Guidance on Analytical Procedures. BioPharm International. March 7, 2024. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. October 22, 2025. [Link]
FDA issues revised guidance for analytical method validation. ResearchGate. August 2015. [Link]
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. December 4, 2025. [Link]
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. February 7, 2024. [Link]
Quantitative analysis of aromatic compounds by laser induced fluoresence spectrosocpy. SPIE Digital Library. [Link]
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. December 15, 2023. [Link]
Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. October 18, 2025. [Link]
Conducting GC Method Validation Using High Accuracy Standards. Environics. August 23, 2024. [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. November 1, 2020. [Link]
Guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. November 2021. [Link]
HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. December 11, 2023. [Link]
DEVELOPMENT AND VALIDATION OF THE GC METHOD FOR THE QUANTITATIVE DETERMINATION OF SEMI-VOLATILE SOLVENTS IN THE PHARMACEUTICAL SUBSTANCE BOSENTAN. [Link]
High‐Throughput Experimentation (HTE) Applied to the Synthesis of API Impurities: A Case Study in Oxidative Decarboxylation of Aryl Acetic Acids. ResearchGate. October 2025. [Link]
Validation of Analytical Procedures Q2(R2). ICH. November 30, 2023. [Link]
Enantioselective α-Allylation of Aryl Acetic Acid Esters via C1-Ammonium Enolate Nucleophiles: Identification of a Broadly Effective Palladium Catalyst for Electron-Deficient Electrophiles. PMC. [Link]
Analytical Method Validation: A Comprehensive Review of Current Practices. July 15, 2023. [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. August 15, 2017. [Link]
Validation of Analytical Methods: A Review. Gavin Publishers. January 19, 2018. [Link]
Validation of Analytical Methods. ResearchGate. [Link]
Spectroscopic comparison of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate with its precursors
Executive Summary Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (hereafter Target Ester ) is a critical chiral building block in medicinal chemistry, particularly for cross-coupling reactions (Suzuki-Miyaura) due to the para-i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (hereafter Target Ester ) is a critical chiral building block in medicinal chemistry, particularly for cross-coupling reactions (Suzuki-Miyaura) due to the para-iodine handle. This guide provides a technical comparison between the Target Ester and its two primary precursors: 4-Iodobenzaldehyde (Starting Material) and 4-Iodomandelic Acid (Intermediate).
Key Technical Insight: The transition from the aldehyde to the
-hydroxy acid, and finally to the ester, involves subtle but diagnostic spectroscopic shifts. Mastering these shifts is essential for monitoring reaction progress (IPC) and ensuring the integrity of the sensitive benzylic hydroxyl group during esterification.
Chemical Context & Synthesis Pathway[1][2][3][4][5]
The synthesis typically proceeds via the formation of the cyanohydrin (or similar nucleophilic addition) from the aldehyde, hydrolysis to the acid, and subsequent Fisher esterification.
Pathway Visualization
Figure 1: Standard synthetic route converting the aldehyde electrophile to the target
-hydroxy ester.
Spectroscopic Comparative Analysis
This section details the specific spectral markers required to distinguish the product from its precursors.
Proton NMR (
H-NMR) Diagnostics
The most reliable method for monitoring this transformation is tracking the methine/methylene environments.
Aldehyde vs. Acid/Ester: The disappearance of the highly deshielded aldehyde proton (~10 ppm) confirms the consumption of the starting material.
Acid vs. Ester: The appearance of the classic ethyl pattern (quartet at ~4.2 ppm, triplet at ~1.2 ppm) is the definitive proof of esterification. The
-methine proton shifts slightly downfield (approx +0.1 to +0.2 ppm) in the ester compared to the acid due to the inductive effect of the ethyl group.
Infrared (IR) Spectroscopy
IR is excellent for a quick "Go/No-Go" analysis of the functional groups.
Functional Group
4-Iodobenzaldehyde
4-Iodomandelic Acid
Target Ester
Carbonyl (C=O)
~1695–1705 cm (Conjugated Aldehyde)
~1705–1720 cm (Carboxylic Acid dimer)
~1735–1745 cm (Ester)
Hydroxyl (O-H)
Absent
Broad, 2500–3300 cm (COOH dimer overlap)
Sharp/Medium, 3400–3550 cm (Benzylic OH)
C-O Stretch
Absent
~1210–1320 cm
1180–1250 cm (Strong Ester C-O-C)
Interpretation:
The shift of the carbonyl stretch from ~1710 cm
(acid) to ~1740 cm (ester) is the primary indicator of successful esterification. The "clearing" of the broad carboxylic acid O-H stretch (2500-3000 cm) reveals the sharper benzylic alcohol stretch in the product.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
Rationale: Direct Fisher esterification is chosen over acid chloride routes to prevent competitive chlorination of the benzylic hydroxyl.
Expert Note on Storage:
The Target Ester contains an iodine atom (heavy atom effect) and a benzylic position. While generally stable, it should be stored away from light to prevent gradual homolytic cleavage of the C-I bond or photo-oxidation of the benzylic center.
References
Synthesis of Mandelic Acid Derivatives: Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll. Vol. 1, p.336. (Foundational method for cyanohydrin route).
Esterification Protocols: Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524. (Reference for mild esterification if acid sensitivity is observed).
Spectral Data (4-Iodobenzaldehyde): National Institute of Standards and Technology (NIST). "4-Iodobenzaldehyde Mass Spectrum." NIST Chemistry WebBook. (Source for precursor spectral verification).
Alpha-Hydroxy Ester Characterization: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley. (Authoritative text for NMR shift prediction of alpha-hydroxy esters).
Operational Guide: Safe Disposal of Ethyl 2-hydroxy-2-(4-iodophenyl)acetate
[1][2] Executive Summary Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (an ethyl ester of 4-iodomandelic acid) presents specific disposal challenges due to the presence of an iodine atom on the aromatic ring.[1] Unlike standar...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Ethyl 2-hydroxy-2-(4-iodophenyl)acetate (an ethyl ester of 4-iodomandelic acid) presents specific disposal challenges due to the presence of an iodine atom on the aromatic ring.[1] Unlike standard organic waste, this compound must be managed as Halogenated Organic Waste .[1][2][3]
Improper disposal via non-halogenated streams or drain pouring poses significant regulatory risks (EPA RCRA non-compliance) and safety hazards (formation of toxic iodine vapors during incineration).[3] This guide outlines a self-validating protocol for the containment, labeling, and disposal of this specific compound.
Chemical Profile & Hazard Assessment
Before initiating disposal, operators must understand the physicochemical properties that dictate the waste stream.[1][2]
Light sensitive.[1][3][4] May release I₂ (purple vapor) if oxidized or burned incorrectly.[3]
Solubility
Organic Solvents (DMSO, DCM, Ethyl Acetate)
Insoluble in water.[1][2] Do not attempt drain disposal.
Reactivity
Hydrolysis-prone (Ester)
Avoid mixing with strong acids/bases in the waste container to prevent heat generation.[1][3]
Stability
Light Sensitive
Store waste in Amber Glass or opaque HDPE containers.[1][3]
Critical Distinction: Do not confuse this compound with Ethyl Iodoacetate (CAS 623-48-3), which is a potent lachrymator and alpha-iodo ester.[1][2] While both are halogenated, the target molecule (aryl iodide) is generally more stable but still requires strict halogenated segregation.[1][2]
Segregation Strategy (The "Golden Rule")[2]
The integrity of your waste management system relies on strict segregation.[3]
The Halogenated Rule
Because this molecule contains Iodine, it cannot be bulked with standard solvents like Acetone, Methanol, or Hexanes (Non-Halogenated).[1][2]
Why? Commercial incinerators burn non-halogenated waste as fuel.[1][3] Introducing halogens (I, Cl, Br) into these kilns damages the equipment and creates toxic byproducts (dioxins/furans or acid gases like HI).[1][2]
Cost Impact: Halogenated waste disposal is significantly more expensive.[1][3] Contaminating a 55-gallon drum of non-halogenated solvent with a small amount of this iodide upgrades the entire drum to the more expensive "Halogenated" pricing tier.[1]
Note: If the compound is pure or in a stable solvent, skip to Phase 2.[1][2] If it is part of a reaction mixture containing reactive species, follow this quenching step.
Quench: Ensure any unreacted reagents (like thionyl chloride or strong bases used in synthesis) are fully neutralized.[1][3]
Phase Check: If the waste is biphasic (aqueous/organic layers), separate them.[1][3]
Aqueous Layer: Check pH.[1][3][5][6] If neutral and free of heavy metals/organics, dispose of via aqueous protocols (consult local EHS).[2]
Organic Layer (Containing Target): Proceed to Phase 2.
Phase 2: Packaging & Labeling[1][2][3]
Container Selection: Use a High-Density Polyethylene (HDPE) carboy or Amber Glass bottle.[1][3]
Expert Tip: Amber glass is preferred for iodides to prevent photo-degradation which releases free iodine, discoloring the waste and potentially pressurizing the container.[1][2]
Transfer: Pour the solution into the container using a funnel. Leave at least 10% headspace (ullage) for vapor expansion.[3]
Labeling: Apply a hazardous waste label immediately.[1][3]
Constituents: List "Ethyl 2-hydroxy-2-(4-iodophenyl)acetate" and the primary solvent (e.g., "Dichloromethane" or "Ethyl Acetate").[1][2]
Hazard Checkbox: Check "Toxic" and "Irritant".[1][3]
Disposal of Cleanup Materials: All contaminated pads and gloves must go into the Solid Hazardous Waste bin, not the regular trash.[1][3]
Regulatory Context (US EPA RCRA)
While this specific compound is not explicitly "P-listed" or "U-listed" (40 CFR §261.33), it is regulated under the "Cradle-to-Grave" responsibility of the generator.[1][2]
Waste Code: If mixed with spent halogenated solvents (e.g., Methylene Chloride), the mixture carries the F002 code.[1][2][7] If pure, it is generally classified as D001 (Ignitable) if in a flammable solvent, or simply "Non-RCRA Regulated Hazardous Waste" depending on state laws (e.g., California/Washington have stricter "Toxic" criteria).[1][2]
Compliance Requirement: Always characterize the waste as "Halogenated" on the manifest to ensure the receiving facility treats it via high-temperature incineration with acid gas scrubbing.[1][3]
References
U.S. Environmental Protection Agency (EPA). (2024).[1][3] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link][1][2]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1][3] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]
PubChem. (2024).[1][3] Compound Summary: Ethyl iodoacetate (Related Halogenated Ester Class Properties). Retrieved from [Link]